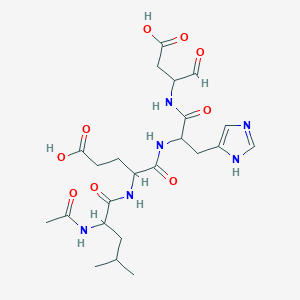

Ac-Leu-Glu-His-Asp-CHO

Beschreibung

Significance of Apoptosis and Caspases in Cellular Regulation

Apoptosis is an essential physiological process responsible for the removal of unwanted or damaged cells, thereby maintaining tissue homeostasis and eliminating potentially harmful cells, such as those that are cancerous or virally infected. encyclopedia.pub This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, all orchestrated by a family of cysteine proteases called caspases. mdpi.com

Caspases are synthesized as inactive zymogens and, upon receiving an apoptotic signal, are activated through a proteolytic cascade. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, and -10) and executioner caspases (e.g., caspase-3, -6, and -7). creative-diagnostics.comwikipedia.org Initiator caspases are activated by specific upstream signals, such as the formation of the apoptosome in the intrinsic pathway (involving caspase-9) or the activation of death receptors in the extrinsic pathway (involving caspase-8). mdpi.comwikipedia.orgnih.gov Once activated, initiator caspases cleave and activate the executioner caspases, which then dismantle the cell by cleaving a wide range of cellular proteins. creative-diagnostics.com The dysregulation of apoptosis is implicated in a variety of diseases; insufficient apoptosis can lead to cancer and autoimmune disorders, while excessive apoptosis contributes to neurodegenerative diseases and tissue damage. encyclopedia.pubwikipedia.org

Overview of Peptidic Aldehydes as Protease Inhibitors

Peptidic aldehydes represent a class of reversible protease inhibitors that have been instrumental in the study of various proteases, including caspases. nih.govnih.gov These compounds typically mimic the substrate of a target protease, with the aldehyde group acting as a "warhead" that forms a reversible covalent bond with the active site cysteine of the protease. mdpi.com The specificity of a peptidic aldehyde inhibitor is determined by its peptide sequence, which is designed to be recognized by the target protease. tandfonline.com This targeted approach allows for the selective inhibition of specific proteases, enabling researchers to dissect their individual roles in complex biological pathways like apoptosis. tandfonline.comresearchgate.net The reversible nature of their inhibition is also a key feature, allowing for the study of transient effects and the restoration of protease function upon removal of the inhibitor. nih.gov

Contextualizing Ac-Leu-Glu-His-Asp-CHO as a Caspase-9 Inhibitor in Research

Ac-Leu-Glu-His-Asp-CHO, also known as Ac-LEHD-CHO, is a synthetic, cell-permeable tetrapeptide aldehyde that has been specifically designed to inhibit caspase-9. fishersci.comsapphirebioscience.comtuni.fimedchemexpress.com Its peptide sequence, Leu-Glu-His-Asp (LEHD), mimics the cleavage site recognized by caspase-9. The C-terminal aldehyde group allows it to interact with and inhibit the catalytic activity of caspase-9. nih.gov This specificity makes Ac-LEHD-CHO an invaluable tool for researchers studying the intrinsic, or mitochondrial, pathway of apoptosis, where caspase-9 plays a pivotal role as the primary initiator caspase. mdpi.comresearchgate.net

In numerous research studies, Ac-LEHD-CHO has been utilized to investigate the specific contribution of caspase-9 to apoptotic cell death in various contexts. For instance, studies have shown that pretreatment of cells with Ac-LEHD-CHO can prevent the activation of caspase-9 induced by stimuli such as cisplatin. researchgate.net Research has also demonstrated its ability to protect cortical neurons from cell death induced by amyloid β-protein. researchgate.net By selectively blocking caspase-9 activity, researchers can elucidate the downstream signaling events and determine whether a particular apoptotic process is dependent on the mitochondrial pathway. spandidos-publications.comoup.comoup.comaacrjournals.org However, it is important to note that while designed for caspase-9, some studies have indicated that at higher concentrations, peptidic aldehydes can exhibit some cross-reactivity with other caspases, a factor that researchers must consider in their experimental design. nih.gov

Research Findings on Ac-Leu-Glu-His-Asp-CHO

The utility of Ac-Leu-Glu-His-Asp-CHO as a caspase-9 inhibitor is well-documented in the scientific literature. Its application spans various cell types and experimental models, providing insights into the mechanisms of apoptosis.

In a study investigating cisplatin-induced apoptosis in renal tubular epithelial cells, pretreatment with Ac-LEHD-CHO was shown to completely prevent the activation of caspase-9. researchgate.net This inhibition, however, did not fully abolish the activation of the downstream executioner caspase, caspase-3, suggesting the involvement of other pathways in caspase-3 activation. researchgate.net This highlights the complexity of apoptotic signaling and the value of specific inhibitors in dissecting these pathways.

Another area where Ac-LEHD-CHO has been instrumental is in neurobiology. Research on the neurotoxic effects of the amyloid-β peptide, a key player in Alzheimer's disease, demonstrated that Ac-LEHD-CHO could prevent the death of cortical neurons exposed to this toxic peptide. researchgate.net This finding points to the involvement of the caspase-9-mediated apoptotic pathway in the neuronal loss associated with this neurodegenerative disease.

Furthermore, studies on tumor-induced apoptosis of T cells have utilized Ac-LEHD-CHO to differentiate between different apoptotic pathways. It was found that this caspase-9 inhibitor could significantly block the apoptosis of Jurkat T cells induced by co-culture with tumor cells, but not the apoptosis induced by direct activation of the Fas death receptor. aacrjournals.org This suggests that tumor cells can induce T-cell death through a mitochondria-dependent pathway that relies on caspase-9 activation. aacrjournals.org

The following table summarizes key research findings involving Ac-Leu-Glu-His-Asp-CHO:

| Research Area | Cell Type/Model | Key Finding | Reference |

| Chemotherapy-Induced Apoptosis | Renal Tubular Epithelial Cells | Pretreatment with Ac-LEHD-CHO completely prevented cisplatin-induced caspase-9 activation. | researchgate.net |

| Neurodegeneration | Rat Cortical Neurons | Ac-LEHD-CHO prevented cell death induced by the amyloid-β peptide. | researchgate.net |

| Cancer Immunology | Jurkat T Cells | Ac-LEHD-CHO inhibited apoptosis induced by co-culture with tumor cells, but not by Fas ligand. | aacrjournals.org |

| Cell Culture Technology | Chinese Hamster Ovary (CHO) Cells | Ac-LEHD-CHO was found to be an efficient inhibitor of Chinese hamster caspase-8, highlighting potential cross-reactivity. | nih.gov |

| Inflammation | Human Eosinophils | Used as a tool to investigate the role of caspase-9 in eosinophil apoptosis. | tuni.fi |

Eigenschaften

Molekularformel |

C23H34N6O9 |

|---|---|

Molekulargewicht |

538.6 g/mol |

IUPAC-Name |

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35) |

InChI-Schlüssel |

LRHHFDQCXBPQLY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Strategies of Ac Leu Glu His Asp Cho

Solid-Phase Peptide Synthesis Methodologies for Peptide Aldehydes

The synthesis of peptide aldehydes like Ac-Leu-Glu-His-Asp-CHO is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. 20.210.105 However, the C-terminal aldehyde functionality requires special considerations and modifications to the standard SPPS protocols.

Several established methods are available for the solid-phase synthesis of peptide aldehydes. formulationbio.com A prevalent strategy involves the use of a pre-loaded resin where the first amino acid is attached via a linker that facilitates the eventual release of the C-terminal aldehyde. Common approaches include:

Weinreb Amide Resins: The peptide is assembled on a resin that, upon cleavage, yields a C-terminal N-methoxy-N-methylamide (Weinreb amide). This group can then be selectively reduced in solution to the corresponding aldehyde.

Oxidation of a C-terminal Alcohol: The peptide can be synthesized with a C-terminal amino alcohol, which is then oxidized to the aldehyde after cleavage from the resin. Reagents like the Dess-Martin periodinane are often used for this oxidation step.

Specialized Linkers: Various linkers have been developed to directly yield a peptide aldehyde upon cleavage. These include acetal-based linkers, which protect the aldehyde functionality during synthesis and release it upon acidolytic cleavage, and backbone amide linkers (BAL), where the peptide is anchored to the resin through a backbone amide nitrogen, leaving the C-terminus free for modification into the aldehyde. formulationbio.com

For the synthesis of Ac-Leu-Glu-His-Asp-CHO, a typical Fmoc-based SPPS strategy would be employed. The synthesis would commence with an aspartic acid derivative linked to the solid support, often as an alcohol precursor to the final aldehyde. The side chains of glutamic acid and histidine would be protected with acid-labile groups (e.g., OtBu for Glu and Trt for His). The peptide chain is elongated by sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acids (His, Glu, Leu). The N-terminal acetylation is performed as the final step on the resin-bound peptide. Finally, the peptide is cleaved from the resin, and the C-terminal alcohol is oxidized to the aldehyde, followed by deprotection of the side chains to yield the final product.

| Synthesis Step | Description | Common Reagents |

| Resin Loading | Attachment of the C-terminal residue (Asp) precursor to the solid support. | Pre-loaded Wang resin with Fmoc-Asp(OtBu)-ol. |

| Peptide Elongation | Stepwise addition of Fmoc-protected amino acids. | Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, HBTU, HATU, DIC/HOBt. |

| N-Terminal Acetylation | Capping the N-terminus of the completed peptide chain. | Acetic anhydride, Pyridine (B92270). |

| Cleavage & Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H2O). |

| Aldehyde Formation | Oxidation of the C-terminal alcohol to the aldehyde. | Dess-Martin periodinane, SO3-Pyridine. |

Chemical Functionalization of the C-Terminal Aldehyde Group

The C-terminal aldehyde of Ac-Leu-Glu-His-Asp-CHO is a reactive functional group that can be leveraged for further chemical modifications. formulationbio.com This "warhead" is crucial for its mechanism of action, forming a reversible covalent adduct with the active site cysteine of a caspase. However, it can also serve as a chemical handle for the attachment of various molecular probes without abolishing its inhibitory potential.

One common functionalization strategy is the covalent attachment of fluorescent reporter groups. This allows for the detection and quantification of caspase activity in enzymatic assays. For example, the aldehyde can be replaced during synthesis with a precursor that leads to a fluorogenic substrate like 7-amido-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC). formulationbio.comsigmaaldrich.com While not a direct functionalization of the aldehyde itself, the synthesis of Ac-LEHD-AFC demonstrates the principle of modifying the C-terminus for detection purposes. sigmaaldrich.com

Another important application is the conjugation to affinity tags, such as biotin (B1667282). This allows for the affinity purification and identification of caspases and other interacting proteins from complex biological samples. nih.govnih.govacs.org The synthesis of such conjugates would typically involve a reaction between the peptide aldehyde and a biotin derivative containing a reactive group like a hydrazide or an aminooxy moiety, forming a stable hydrazone or oxime linkage, respectively.

| Functionalization | Purpose | Example Conjugate | Linkage Type |

| Fluorescent Labeling | Enables real-time monitoring of enzyme activity. | Ac-LEHD-AFC | Amide (synthetic analogue) |

| Affinity Tagging | Allows for pull-down and identification of binding partners. | Ac-LEHD-Biotin | Hydrazone or Oxime |

| Drug Delivery Systems | Attachment to carrier molecules to improve cellular uptake. | Ac-LEHD-CPP | Amide or other stable bond |

Role and Methods of N-Terminal Acetylation

The N-terminal acetyl group (Ac) on Ac-Leu-Glu-His-Asp-CHO is not merely an inert capping group. N-terminal acetylation is a common post-translational modification in eukaryotic proteins and plays a significant role in protein stability and function. nih.govrug.nl

The primary roles of the N-terminal acetyl group in this context are:

Increased Stability: The acetylation neutralizes the positive charge of the N-terminal amino group, which can protect the peptide from degradation by aminopeptidases. rug.nl

Mimicking Natural Proteins: Many intracellular proteins are N-terminally acetylated. The presence of the acetyl group can therefore make the peptide a better mimic of a natural protein substrate or interaction partner. nih.gov

Receptor Interaction: For some peptides, N-terminal acetylation is crucial for proper binding to their biological targets. nih.gov

In the context of SPPS, N-terminal acetylation is typically the final synthetic step performed while the peptide is still attached to the resin. After the final amino acid (Leucine) has been coupled and its N-terminal Fmoc group removed, the resin-bound peptide is treated with an acetylating agent. The most common method involves reacting the peptide with acetic anhydride, often in the presence of a base like pyridine or diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). researchgate.net This reaction is generally efficient and proceeds to completion, yielding the N-terminally acetylated peptide ready for cleavage and deprotection.

Alternatively, enzymatic methods for N-terminal acetylation exist, involving N-acetyltransferases (NATs). nih.govnih.gov The NatB enzyme complex is known to acetylate protein sequences that start with Met-Glu or Met-Asp. nih.govresearchgate.net While not a standard procedure in chemical synthesis, this highlights the biological relevance of this modification for sequences containing these amino acids.

Design and Synthesis of Cell-Permeable Ac-Leu-Glu-His-Asp-CHO Variants

A significant challenge for the use of peptide-based inhibitors in cellular assays is their generally poor membrane permeability. To overcome this, Ac-Leu-Glu-His-Asp-CHO can be modified to enhance its ability to cross the cell membrane and reach its intracellular targets. Several strategies have been developed to create cell-permeable caspase inhibitors. nih.govacs.org

One approach is the attachment of a cell-penetrating peptide (CPP). CPPs are short, often cationic or amphipathic, peptide sequences that can facilitate the cellular uptake of conjugated cargo molecules. The CPP could be synthesized as part of the peptide sequence or attached to the Ac-LEHD-CHO molecule post-synthetically.

Another strategy involves the modification of the peptide itself to increase its lipophilicity or to engage with specific uptake mechanisms. This can be achieved by:

Attaching lipophilic groups: Conjugating fatty acids or other hydrophobic moieties can enhance membrane association and passive diffusion.

Using chemical "warheads" that improve permeability: For instance, a 2,4-dinitrophenyl (DNP) group has been used to create cell-permeable caspase inhibitors. nih.govacs.org The synthesis of a DNP-labeled Ac-LEHD-CHO would involve reacting the completed peptide with a DNP-containing reagent.

Cyclization: Constraining the peptide into a cyclic structure can sometimes improve cell permeability by reducing the number of exposed polar groups and pre-organizing the peptide into a more membrane-compatible conformation.

The design of a cell-permeable variant of Ac-Leu-Glu-His-Asp-CHO would involve a careful balance between enhancing cell uptake and retaining the specific inhibitory activity of the core peptide sequence.

| Strategy | Modification | Example |

| Conjugation | Attachment of a Cell-Penetrating Peptide (CPP) | Ac-LEHD-(CPP) |

| Increased Lipophilicity | Addition of a 2,4-dinitrophenyl (DNP) group | DNP-LEHD-CHO |

| Structural Alteration | Cyclization of the peptide backbone | cyclo(LEHD) |

Molecular Mechanism of Caspase Inhibition by Ac Leu Glu His Asp Cho

Interaction of Ac-Leu-Glu-His-Asp-CHO with Cysteine Protease Active Sites

The inhibitory activity of Ac-Leu-Glu-His-Asp-CHO is predicated on the interaction between its aldehyde functional group and the catalytic cysteine residue within the active site of caspase-9. As a member of the cysteine protease family, caspase-9 utilizes a cysteine residue for the nucleophilic attack on the peptide bond of its substrates. The electrophilic carbon atom of the aldehyde group in Ac-Leu-Glu-His-Asp-CHO serves as a target for this nucleophilic attack by the thiolate anion of the active site cysteine. This interaction results in the formation of a covalent, yet reversible, thiohemiketal adduct. This adduct effectively blocks the active site, preventing the binding and subsequent cleavage of natural substrates.

Reversible Aldehyde Inhibition Dynamics

A key characteristic of the inhibition by Ac-Leu-Glu-His-Asp-CHO is its reversibility. Unlike inhibitors with functional groups such as fluoromethylketones (FMK) that form irreversible covalent bonds, the thiohemiketal linkage formed by the aldehyde group is labile. This means that the inhibition is transient, and the enzyme-inhibitor complex can dissociate, restoring the catalytic activity of the caspase. The equilibrium between the free enzyme and the thiohemiketal adduct is a dynamic process. The lower reactivity of the aldehyde group compared to other "warheads" contributes to this reversibility, which can be advantageous in experimental settings where transient inhibition is desired.

Specific Targeting of Initiator Caspase-9 Substrate Recognition Site

The specificity of Ac-Leu-Glu-His-Asp-CHO for caspase-9 is primarily determined by its tetrapeptide sequence: Leu-Glu-His-Asp (LEHD). Caspases recognize and cleave their substrates at specific four-amino-acid sequences C-terminal to an aspartic acid residue. The LEHD sequence is the preferred recognition motif for caspase-9. The binding pocket of caspase-9 is structurally adapted to accommodate this specific sequence, with subsites (S1-S4) that interact with the corresponding amino acid residues (P1-P4) of the substrate or inhibitor. The aspartic acid at the P1 position is the primary determinant for caspase recognition, while the preceding residues at P2, P3, and P4 contribute to the specificity for different caspase family members. Therefore, by mimicking the natural substrate recognition sequence, Ac-Leu-Glu-His-Asp-CHO is specifically directed to the active site of caspase-9. However, it is noteworthy that some studies have indicated that Ac-LEHD-CHO can also inhibit caspase-8, suggesting a degree of cross-reactivity. nih.gov

Impact on Downstream Effector Caspase Activation Cascade (e.g., Caspase-3, Caspase-6, Caspase-7)

As an initiator caspase, the primary role of caspase-9 is to activate downstream effector caspases, most notably caspase-3 and caspase-7, through proteolytic cleavage. By inhibiting caspase-9, Ac-Leu-Glu-His-Asp-CHO can effectively block this activation cascade. Research has demonstrated that pretreatment of cells with a caspase-9 inhibitor can prevent the activation of caspase-9. researchgate.net However, studies have also shown that the inhibition of caspase-9 does not always lead to a complete abolition of downstream effector caspase activation. For instance, in certain experimental models, the administration of a caspase-9 inhibitor did not completely attenuate the activation of caspase-3. researchgate.net This suggests the existence of alternative, caspase-9-independent pathways for the activation of effector caspases, which may involve other initiator caspases or cellular stress mechanisms.

Enzyme Kinetic Analysis of Ac-Leu-Glu-His-Asp-CHO Inhibition (e.g., Kinetically Determined Inhibition Parameters)

A thorough enzyme kinetic analysis is essential for quantifying the potency and mechanism of an inhibitor. This typically involves the determination of parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.

Despite the established role of Ac-Leu-Glu-His-Asp-CHO as a caspase-9 inhibitor, specific, publicly available research data detailing its kinetically determined inhibition parameters (e.g., Ki or IC50 values) against caspase-9 are not extensively reported in the scientific literature. Such data would be crucial for a precise quantitative comparison of its inhibitory potency against other caspase inhibitors. The table below illustrates the type of data that would be generated from such kinetic studies.

Table 1. Hypothetical Enzyme Kinetic Parameters for Ac-Leu-Glu-His-Asp-CHO This table is for illustrative purposes only, as specific kinetic data for this compound is not widely available in the reviewed literature.

| Parameter | Value | Description |

|---|---|---|

| Ki | Not Available | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| IC50 | Not Available | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Inhibition Type | Reversible | The inhibitor binds non-covalently to the enzyme and can dissociate. |

Specificity and Selectivity Profile of Ac Leu Glu His Asp Cho

Inhibitory Potency and Selectivity Towards Caspase-9

The selectivity of Ac-LEHD-CHO for caspase-9 over other caspases is a crucial aspect of its utility. However, some studies indicate that it can also inhibit other caspases, such as caspase-8, particularly in certain cell types or under specific experimental conditions. nih.govmedchemexpress.com This highlights the importance of careful interpretation of results when using this inhibitor.

Comparative Analysis of Ac-Leu-Glu-His-Asp-CHO with Other Caspase Inhibitors

To contextualize the inhibitory profile of Ac-LEHD-CHO, it is useful to compare it with other well-characterized caspase inhibitors that have different peptide sequences and reactive groups.

| Inhibitor | Primary Target(s) | Ki Value(s) | Mechanism |

| Ac-Leu-Glu-His-Asp-CHO | Caspase-9 | IC50 = 13 nM nih.gov | Reversible Aldehyde |

| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 0.23 nM (Caspase-3) stemcell.com, 1.6 nM (Caspase-7) stemcell.com | Reversible Aldehyde |

| Ac-IETD-CHO | Caspase-8 | Not specified | Reversible Aldehyde |

| Z-VAD-fmk | Pan-caspase | Not applicable | Irreversible Fluoromethyl Ketone |

Data compiled from multiple sources. Ki and IC50 values can vary depending on the experimental setup.

Ac-DEVD-CHO is a highly potent inhibitor of the effector caspases, caspase-3 and caspase-7, with Ki values in the low nanomolar and even picomolar range. stemcell.comselleckchem.comselleckchem.commedchemexpress.com Its DEVD peptide sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3.

Ac-IETD-CHO is recognized as a potent and reversible inhibitor of caspase-8 and also shows activity against granzyme B. medchemexpress.com While a specific Ki value for caspase-8 is not provided in the search results, it is widely used to study the extrinsic apoptotic pathway, which is initiated by caspase-8.

Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a broad-spectrum, irreversible caspase inhibitor. promega.com Its fluoromethyl ketone group forms a stable covalent bond with the catalytic cysteine of a wide range of caspases, making it a useful tool for general inhibition of apoptosis but not for studying the specific roles of individual caspases. promega.cominvivogen.com

Investigation of Cross-Reactivity with Non-Caspase Proteases

A critical characteristic of a selective inhibitor is its minimal interaction with off-target enzymes. For Ac-LEHD-CHO, this includes non-caspase proteases that might be present in a cellular context, such as other cysteine proteases like cathepsins and calpains.

Influence of Peptide Sequence and Terminal Modifications on Specificity

The specificity and potency of Ac-LEHD-CHO are intrinsically linked to its molecular structure, comprising the tetrapeptide sequence (Leu-Glu-His-Asp) and the N- and C-terminal modifications.

Peptide Sequence (LEHD): The amino acid sequence is the primary determinant of which caspase will be preferentially targeted. The active site of caspases contains subsites (S1, S2, S3, S4) that accommodate the corresponding amino acid residues of the substrate or inhibitor (P1, P2, P3, P4). The S1 subsite of all caspases has a highly conserved pocket that recognizes the aspartic acid (Asp) residue at the P1 position. The residues at the P2, P3, and P4 positions play a crucial role in determining the selectivity for different caspases. The LEHD sequence is the preferred recognition motif for caspase-9. nih.gov The structural basis for this recognition lies in the specific shape and chemical environment of the S2, S3, and S4 subsites of caspase-9, which favorably interact with the side chains of histidine, glutamic acid, and leucine, respectively.

N-terminal Acetyl (Ac) Group: The acetylation of the N-terminus removes the positive charge of the free amine group. This modification can enhance the cell permeability of the peptide inhibitor and may also improve its binding affinity by preventing unfavorable electrostatic interactions within the active site.

C-terminal Aldehyde (CHO) Group: The C-terminal aldehyde acts as a "warhead" that reacts with the nucleophilic thiol group of the catalytic cysteine residue in the caspase active site. This reaction forms a reversible thiohemiacetal adduct, effectively blocking the enzyme's activity. The reversibility of this interaction is a key feature of aldehyde-based inhibitors, distinguishing them from irreversible inhibitors like those containing a fluoromethyl ketone (fmk) group.

Applications of Ac Leu Glu His Asp Cho in Cellular Apoptosis Research in Vitro Studies

Modulation of Apoptosis in Fibroblasts

In studies of apoptosis in fibroblasts, particularly in the context of inflammation, caspase-9 inhibitors that are structurally and functionally analogous to Ac-Leu-Glu-His-Asp-CHO have been instrumental. For instance, research on the apoptotic effects of tumor necrosis factor-alpha (TNF-alpha) on fibroblastic cells has utilized the caspase-9 inhibitor z-Leu-Glu(OMe)-His-Asp(OMe) fluoromethylketone (Z-LEHD-FMK) nih.govresearchgate.net. These studies have demonstrated that while TNF-alpha primarily induces apoptosis through the caspase-8-dependent extrinsic pathway, there is a minor contribution from the caspase-9-mediated intrinsic pathway nih.gov. The use of such inhibitors allows for the dissection of these pathways, revealing the intricate cross-talk between them.

| Cell Type | Apoptotic Stimulus | Key Finding |

|---|---|---|

| Human Adult Dermal Fibroblasts | TNF-alpha | Demonstrated a minor role of the caspase-9 pathway in TNF-alpha-induced apoptosis. |

Intervention in Apoptosis of Leukemic Cell Lines

The study of apoptosis in leukemic cell lines is crucial for understanding cancer biology and developing novel therapeutic strategies. In this context, inhibitors of caspase-9, such as Ac-Leu-Glu-His-Asp-CHO, are valuable for elucidating the mechanisms of cell death. Research on the human Jurkat T-cell leukemia line has shown that apoptosis can be induced by various T-cell activators nih.gov.

A study investigating the effects of the superantigen Staphylococcus aureus enterotoxin E (SEE) on Jurkat cells, which express the Vβ8 T-cell receptor chain, demonstrated that SEE induces apoptosis in vitro frontiersin.org. To dissect the apoptotic pathway, the study utilized the caspase-9 inhibitor Z-LEHD-FMK frontiersin.org. The results indicated that the extrinsic pathway, involving Fas/FasL, plays a significant role, but the use of specific caspase inhibitors helps to delineate the involvement of the intrinsic pathway initiated by caspase-9 frontiersin.org.

| Cell Line | Apoptotic Stimulus | Key Finding with Caspase-9 Inhibitor |

|---|---|---|

| Jurkat T-cell Leukemia | Staphylococcus aureus enterotoxin E (SEE) | Helped to investigate the contribution of the intrinsic apoptotic pathway in superantigen-induced cell death frontiersin.org. |

Regulation of Apoptotic Pathways in Macrophages (e.g., J774 Macrophages)

Macrophages play a dual role in apoptosis, acting as phagocytes to clear apoptotic cells and also being susceptible to undergoing apoptosis themselves. Understanding the regulation of macrophage apoptosis is critical in the context of inflammation and diseases like atherosclerosis. While direct studies on J774 macrophages using Ac-Leu-Glu-His-Asp-CHO are not extensively documented in the available literature, the broader role of caspase-9 in macrophage apoptosis is well-recognized.

The process of phagocytosis of apoptotic cells by macrophages can be regulated by various intracellular signaling molecules, and dissecting these pathways often involves the use of specific inhibitors. The interaction between apoptotic cells and macrophages is a key area of research for understanding the resolution of inflammation.

Studies on Human Coronary Artery Endothelial Cells Apoptosis

Apoptosis of human coronary artery endothelial cells (HCAECs) is a critical event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Research in this area has focused on understanding the signaling cascades that lead to endothelial cell death. A significant finding is the role of oxidized low-density lipoprotein (ox-LDL) in inducing apoptosis in HCAECs ahajournals.orgahajournals.org.

In vitro studies have demonstrated that ox-LDL treatment of HCAECs leads to the activation of caspase-9 and caspase-3, but not caspase-8 ahajournals.orgahajournals.org. To confirm the central role of caspase-9 in this process, the caspase-9 inhibitor z-LEHD-fmk was used. Pretreatment of HCAECs with z-LEHD-fmk was found to inhibit the ox-LDL-induced activation of both caspase-9 and the downstream executioner caspase-3 ahajournals.orgahajournals.org. Furthermore, this inhibition of caspase activity by z-LEHD-fmk successfully blocked ox-LDL-induced apoptosis ahajournals.org. These findings underscore the critical role of the mitochondrial apoptotic pathway, initiated by caspase-9, in ox-LDL-induced endothelial cell death.

| Cell Type | Apoptotic Stimulus | Effect of Caspase-9 Inhibition (z-LEHD-fmk) | Key Finding |

|---|---|---|---|

| Human Coronary Artery Endothelial Cells (HCAECs) | Oxidized Low-Density Lipoprotein (ox-LDL) | Inhibited ox-LDL-induced activation of caspase-9 and caspase-3; Blocked ox-LDL-induced apoptosis ahajournals.orgahajournals.org. | Demonstrated the essential role of the caspase-9-mediated pathway in ox-LDL-induced HCAEC apoptosis ahajournals.org. |

Analysis of Apoptosis in Chinese Hamster Ovary (CHO) Cells

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for the production of recombinant proteins. A major challenge in CHO cell culture is the onset of apoptosis, which limits cell viability and productivity. Consequently, there is significant interest in understanding and mitigating apoptotic pathways in these cells.

A study investigating the molecular mechanisms of apoptosis in CHO cells involved the cloning and characterization of caspase-2, -8, and -9 from a CHO cDNA library nih.gov. This research revealed that recombinant Chinese hamster caspase-9 shows the highest activity towards the commercial peptide substrate Ac-LEHD-pNA, indicating a conserved substrate specificity with human caspase-9 nih.gov.

Crucially, this study also examined the efficacy and specificity of various caspase inhibitors. It was found that the reversible aldehyde inhibitor, Ac-LEHD-CHO, is an efficient inhibitor of Chinese hamster caspase-8 and caspase-9 nih.gov. The inhibition of endogenous caspase-8 or caspase-9 was shown to enhance the viability of CHO cells in both batch and fed-batch suspension cultures nih.gov. This demonstrates the direct involvement of these caspases in the apoptotic cell death of CHO cells during culture and highlights the potential of inhibitors like Ac-LEHD-CHO in bioprocess optimization.

| Cell Line | Experimental Context | Key Finding with Ac-LEHD-CHO |

|---|---|---|

| Chinese Hamster Ovary (CHO) Cells | Batch and fed-batch cultures | Efficiently inhibits Chinese hamster caspase-8 and -9, leading to enhanced cell viability nih.gov. |

Inhibition of Nitric Oxide-Induced Apoptosis

Nitric oxide (NO) is a pleiotropic signaling molecule that can either promote or inhibit apoptosis depending on its concentration and the cellular context. High levels of NO are often associated with the induction of apoptosis through various mechanisms, including the activation of caspase cascades.

In vitro studies using cell-free systems and cell lysates have shown that NO can directly interact with and inhibit the activity of caspases through S-nitrosylation of their catalytic cysteine residue nih.gov. Specifically, NO has been demonstrated to inhibit apoptosis downstream of cytochrome c release by directly blocking the activation of caspase-9 nih.gov. The use of specific caspase substrates, such as Ac-LEHD-AFC for caspase-9, is instrumental in these assays to measure the enzymatic activity and the inhibitory effect of NO donors nih.gov. While these studies establish the principle of caspase-9 inhibition by NO, direct experimental data on the use of Ac-Leu-Glu-His-Asp-CHO to counteract NO-induced apoptosis is an area for further investigation.

Suppression of Apoptosis Induced by High Hydrostatic Pressure

High hydrostatic pressure (HHP) is a physical stressor that can induce apoptosis in various cell types. The cellular response to HHP is an area of interest in fields such as food science, biotechnology, and cancer therapy. The mechanisms by which HHP triggers apoptosis are complex and can involve the activation of different apoptotic pathways.

Research on the effects of HHP on mammalian cells is ongoing, with a focus on understanding the signaling cascades that lead to cell death. While the involvement of caspases in HHP-induced apoptosis is recognized, specific studies detailing the use of Ac-Leu-Glu-His-Asp-CHO to suppress this process are not yet widely available in the scientific literature. Future research may explore the potential of specific caspase-9 inhibitors to modulate the cellular response to HHP.

Investigation of Apoptosis Pathways in the Context of Bacterial Infections (e.g., Rickettsia rickettsii, Escherichia coli)

The selective inhibition of specific caspases is a critical technique in dissecting the intricate pathways of apoptosis, particularly in the complex environment of a bacterial infection. The compound Ac-Leu-Glu-His-Asp-CHO, a known inhibitor of caspase-9, serves as a valuable research tool in this context. By blocking the activity of this initiator caspase, researchers can elucidate the role of the intrinsic (mitochondrial) apoptotic pathway in response to pathogens such as Rickettsia rickettsii and Escherichia coli. In vitro studies using this inhibitor help to delineate the molecular mechanisms by which these bacteria modulate host cell survival and death.

Rickettsia rickettsii

Rickettsia rickettsii, the causative agent of Rocky Mountain spotted fever, is an obligate intracellular bacterium that has a complex relationship with the host cell's apoptotic machinery. In vitro studies on human endothelial cells have revealed that the infection itself does not typically trigger apoptosis. nih.govnih.gov Instead, the bacterium promotes host cell survival by activating the transcription factor nuclear factor κB (NF-κB). nih.govnih.gov The activation of NF-κB is crucial for maintaining the integrity of the host cell's mitochondria and preventing the activation of initiator caspases, including caspase-9. nih.govnih.gov

The essential role of caspase-9 in Rickettsia-induced apoptosis becomes evident when the protective NF-κB pathway is experimentally blocked. In laboratory settings, the inhibition of NF-κB in R. rickettsii-infected endothelial cells leads to the activation of both caspase-8 and caspase-9, which in turn activate the executioner caspase-3, culminating in apoptosis. nih.govnih.gov The activation of caspase-9 is preceded by the loss of mitochondrial transmembrane potential and the release of cytochrome c into the cytoplasm, confirming the engagement of the intrinsic apoptotic pathway. nih.govnih.gov

The application of a caspase-9 inhibitor like Ac-Leu-Glu-His-Asp-CHO in such an experimental setup would be to confirm the dependency of the observed apoptosis on the intrinsic pathway. By adding the inhibitor, researchers can determine if blocking caspase-9 activity can rescue the endothelial cells from apoptosis, even when the NF-κB pathway is suppressed. Similar research on Rickettsia heilongjiangensis has shown that inhibiting caspase-9 activity significantly enhances host cell survival during the late stages of infection, underscoring the pivotal role of this caspase in the eventual demise of the host cell. asm.org

Detailed Research Findings in Rickettsia rickettsii-Infected Endothelial Cells

| Experimental Condition | Key Observations | Implication for Apoptosis Pathway |

| R. rickettsii Infection Alone | Minimal activation of caspase-9 and caspase-3; host cell survival is maintained. | NF-κB activation by the bacterium suppresses the intrinsic apoptotic pathway. |

| R. rickettsii Infection + NF-κB Inhibitor | Increased cytoplasmic cytochrome c; significant activation of caspase-9 and caspase-3; increased apoptosis. | Inhibition of NF-κB unmasks the pro-apoptotic signals, leading to the activation of the mitochondrial pathway. |

| R. rickettsii Infection + NF-κB Inhibitor + Caspase-9 Inhibitor (e.g., Ac-Leu-Glu-His-Asp-CHO) | Reduced activation of caspase-3; significant decrease in apoptosis. | Demonstrates that the observed apoptosis is dependent on the activation of caspase-9, confirming the role of the intrinsic pathway. |

Escherichia coli

The interaction between Escherichia coli and host cells concerning apoptosis is multifaceted and strain-dependent. In vitro studies with macrophages have shown that the phagocytosis and subsequent digestion of E. coli can act as a potent stimulus for apoptosis. nih.gov This process is characterized by the activation of caspase-9 and caspase-3, indicating the involvement of the mitochondrial apoptotic pathway. nih.gov The induction of apoptosis in these immune cells can be blocked by the use of general caspase inhibitors, highlighting the central role of these proteases in this form of cell death. nih.gov

The use of a specific caspase-9 inhibitor such as Ac-Leu-Glu-His-Asp-CHO in this system allows for a more precise understanding of the apoptotic cascade. By observing a reduction in apoptosis following the inhibition of caspase-9, researchers can confirm that the ingestion of E. coli triggers the intrinsic pathway. This suggests that signals originating from the phagolysosome, where the bacteria are degraded, are relayed to the mitochondria, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase-9-mediated cascade.

Furthermore, certain pathogenic strains of E. coli, such as enteropathogenic E. coli (EPEC), have evolved sophisticated mechanisms to manipulate host cell mitochondria. tandfonline.com These bacteria can secrete effector proteins that interact with mitochondrial proteins to either preserve or disrupt mitochondrial integrity at different stages of infection. tandfonline.com This modulation of mitochondrial function is directly linked to the control of the intrinsic apoptotic pathway. The application of Ac-Leu-Glu-His-Asp-CHO in studies of EPEC infection can help to elucidate how these bacterial effectors ultimately impact the activation of caspase-9 and the fate of the host cell.

*Detailed Research Findings in Macrophages Exposed to Escherichia coli

| Experimental Condition | Key Observations | Implication for Apoptosis Pathway |

| Macrophage Exposure to E. coli | Phagocytosis and digestion of bacteria; activation of caspase-9 and caspase-3; high levels of apoptosis at 24 hours. | The uptake and degradation of E. coli trigger the mitochondrial pathway of apoptosis. |

| Macrophage Exposure to E. coli + General Caspase Inhibitor | Significant reduction in apoptosis. | Confirms that the observed cell death is caspase-dependent. |

| Macrophage Exposure to E. coli + Caspase-9 Inhibitor (e.g., Ac-Leu-Glu-His-Asp-CHO) | Processing of caspase-3 is blocked; apoptosis is significantly inhibited. | Pinpoints the activation of caspase-9 as a critical step in the apoptotic pathway initiated by E. coli phagocytosis. |

Preclinical Evaluation of Ac Leu Glu His Asp Cho in Non Human in Vivo Models

Applications in Animal Models for Studying Caspase-9 Dependent Pathologies (e.g., Hepatotoxicity, Neuronal Injury)

Ac-Leu-Glu-His-Asp-CHO has been utilized in various animal models to investigate its therapeutic potential and to understand the role of caspase-9 in disease progression. Notably, its effects have been studied in models of neuronal injury and hepatotoxicity.

In the context of neuronal injury, a study on a rat model of hypoxic-ischemic brain injury demonstrated the neuroprotective effects of Ac-Leu-Glu-His-Asp-CHO. Following the induction of injury in seven-day-old rat pups, intracerebroventricular administration of the compound was shown to significantly reduce the loss of cortical neurons. This intervention effectively eliminated the post-injury increase in caspase-9 activity, highlighting the critical role of this enzyme in the neuronal death cascade following hypoxic-ischemic events.

Regarding hepatotoxicity, Ac-Leu-Glu-His-Asp-CHO has been shown to prevent liver damage induced by the combination of D-galactosamine (GalN) and Tumor Necrosis Factor-alpha (TNF-α). This model is known to induce fulminant hepatic failure through apoptosis. The ability of Ac-Leu-Glu-His-Asp-CHO to mitigate this damage underscores the involvement of the caspase-9-mediated apoptotic pathway in this form of acute liver injury. While detailed in vivo mechanistic studies with Ac-Leu-Glu-His-Asp-CHO in this specific model are not extensively documented in publicly available literature, the findings from related studies using other caspase-9 inhibitors in different hepatotoxicity models, such as carbon tetrachloride (CCl4)-induced injury, suggest a complex role for caspase-9. For instance, in a CCl4-induced acute liver injury model in mice, inhibition of caspase-9 was found to potentially exacerbate liver damage by suppressing cytoprotective autophagy, indicating that the role of caspase-9 can be context-dependent. nih.gov

The table below summarizes the key findings from a study on hypoxic-ischemic neuronal injury in a rat model.

| Model | Intervention | Key Findings |

| Hypoxic-Ischemic Neuronal Injury in 7-day-old rat pups | Intracerebroventricular injection of Ac-Leu-Glu-His-Asp-CHO post-injury | Eliminated the increase in caspase-9 activity. |

| Reduced the loss of cortical neurons by approximately 50%. |

Assessment of Ac-Leu-Glu-His-Asp-CHO as a Mechanistic Probe in Disease Models

The primary application of Ac-Leu-Glu-His-Asp-CHO in in vivo research is as a mechanistic probe to dissect the role of the intrinsic apoptotic pathway, which is initiated by the activation of caspase-9. By selectively inhibiting this enzyme, researchers can determine the extent to which a particular pathology is dependent on this specific cell death cascade.

In the aforementioned study of hypoxic-ischemic brain injury, the administration of Ac-Leu-Glu-His-Asp-CHO served as a critical experiment to confirm the involvement of caspase-9. The significant reduction in neuronal loss upon inhibition of caspase-9 provided direct evidence that this caspase is a key mediator of the observed brain damage. This allows for a more precise understanding of the molecular events that follow such an injury.

Similarly, in models of hepatotoxicity, the use of this inhibitor helps to delineate the contribution of caspase-9-mediated apoptosis from other forms of cell death, such as necrosis. The prevention of GalN/TNF-α-induced liver failure by Ac-Leu-Glu-His-Asp-CHO strongly suggests that this particular toxic insult relies heavily on the intrinsic apoptotic pathway. This is crucial for developing targeted therapies, as interventions aimed at other cell death pathways would likely be ineffective in this context.

The use of Ac-Leu-Glu-His-Asp-CHO as a mechanistic probe is summarized in the table below.

| Disease Model | Mechanistic Question | Insight Gained from Ac-Leu-Glu-His-Asp-CHO |

| Hypoxic-Ischemic Neuronal Injury | Is caspase-9 activation a critical step in neuronal death following this injury? | Yes, inhibition of caspase-9 significantly reduced neuronal loss, confirming its central role. |

| GalN/TNF-α-Induced Hepatotoxicity | Is the liver failure in this model mediated by caspase-9-dependent apoptosis? | Yes, the inhibitor prevented hepatotoxicity, indicating a primary role for the intrinsic apoptotic pathway. |

Limitations and Considerations for In Vivo Research Applications

Despite its utility, the use of Ac-Leu-Glu-His-Asp-CHO in in vivo research is accompanied by several limitations and considerations that must be taken into account for the accurate interpretation of experimental results.

A significant limitation of peptide aldehyde inhibitors, in general, is their pharmacokinetic profile. These molecules often exhibit low bioavailability and poor penetration of biological membranes, including the blood-brain barrier. This often necessitates direct administration to the target tissue, such as the intracerebroventricular injections used in the neuronal injury models, which can be invasive and may not be representative of systemic administration.

Furthermore, the specificity of caspase inhibitors is a critical consideration. While Ac-Leu-Glu-His-Asp-CHO is selective for caspase-9, studies have shown that it can also inhibit other caspases, such as caspase-8, particularly in different species or cell types. For example, in Chinese hamster ovary (CHO) cells, Ac-Leu-Glu-His-Asp-CHO was found to be equally efficient in inhibiting both caspase-8 and caspase-9. nih.gov This lack of absolute specificity can complicate the interpretation of results, as the observed effects may not be solely attributable to the inhibition of caspase-9.

Another important consideration is the potential for shifting the mode of cell death. In some cellular contexts, the inhibition of apoptosis through caspase blockade can lead to an alternative form of cell death, such as necrosis. sciencedaily.com Necrosis is often associated with a more pronounced inflammatory response, which could have significant pathological consequences. Therefore, while a caspase inhibitor might prevent apoptosis, it may not necessarily prevent cell death altogether and could potentially lead to a more detrimental outcome in certain situations. This highlights the complexity of targeting cell death pathways and the need for a thorough understanding of the cellular context in which these inhibitors are used.

Structural Biology and Computational Studies of Ac Leu Glu His Asp Cho Interactions

Elucidation of Ac-Leu-Glu-His-Asp-CHO Binding Modes through X-ray Crystallography of Enzyme-Inhibitor Complexes

Direct X-ray crystallographic data for Ac-Leu-Glu-His-Asp-CHO in complex with caspase-9 is not publicly available. However, the binding mode of this inhibitor can be inferred from the crystal structures of caspases complexed with similar peptide-based inhibitors. For instance, the crystal structure of human caspase-9 in a complex with the third baculoviral IAP repeat (BIR3) of XIAP reveals key features of the caspase-9 monomer. rcsb.org Furthermore, the structure of caspase-9 bound to a peptide-based inhibitor like z-EVD-Dcbmk provides a template for understanding how the active site accommodates tetrapeptide ligands. umass.edu

These structural studies show that the active site of caspases is a well-defined groove. The specificity of peptide inhibitors is largely determined by the interactions of their side chains (P1 to P4) with the corresponding pockets (S1 to S4) in the caspase active site. The P1 aspartate residue is a critical recognition element for all caspases, fitting into the highly conserved S1 pocket. The aldehyde warhead of Ac-LEHD-CHO is expected to form a covalent, yet reversible, hemiacetal linkage with the catalytic cysteine residue in the active site of caspase-9.

Molecular Docking and Dynamics Simulations of Ac-Leu-Glu-His-Asp-CHO with Caspases

In the absence of a direct crystal structure, molecular docking and dynamics simulations serve as powerful tools to predict and analyze the binding mode of Ac-LEHD-CHO to caspases. These computational methods are frequently employed to understand the interactions of peptide inhibitors with their enzyme targets. nih.govnih.gov

Docking studies of tetrapeptide aldehyde inhibitors with caspase-3, a related executioner caspase, have demonstrated that the inhibitor's main chain forms several hydrogen bonds with the enzyme's backbone. researchgate.net For Ac-LEHD-CHO and caspase-9, it is predicted that the inhibitor binds in an extended conformation within the active site groove. The acetylated N-terminus protects the peptide from degradation by aminopeptidases.

Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic stability of the enzyme-inhibitor complex. These simulations for other caspase-inhibitor complexes have highlighted the flexibility of certain loops surrounding the active site, which can adopt different conformations to accommodate inhibitors. researchgate.net

Table 1: Predicted Interactions from Computational Models of Ac-LEHD-CHO with Caspase-9

| Inhibitor Residue | Caspase-9 Pocket | Predicted Interaction Type |

| P4-Leu | S4 | Hydrophobic interactions |

| P3-Glu | S3 | Potential for hydrogen bonding |

| P2-His | S2 | Hydrophobic and potential hydrogen bonding |

| P1-Asp | S1 | Salt bridge and hydrogen bonding |

| CHO | Catalytic Cys | Covalent (hemiacetal) bond |

Identification of Key Amino Acid Residues in the Inhibitor and Enzyme for Binding Affinity

The binding affinity of Ac-LEHD-CHO to caspase-9 is determined by a network of interactions between the amino acid residues of the inhibitor and the enzyme's active site. The LEHD sequence is recognized as a preferred substrate motif for caspase-9. umass.edu

Key Inhibitor Residues:

P1 Aspartate (Asp): This residue is paramount for binding, forming strong ionic and hydrogen bonds with key residues in the S1 pocket of caspase-9.

P4 Leucine (Leu): The hydrophobic side chain of leucine is predicted to fit into the S4 pocket of caspase-9, which is also hydrophobic in nature, contributing significantly to the binding affinity. umass.edu

Aldehyde Group (CHO): The electrophilic aldehyde group is essential for the inhibitory mechanism, reacting with the nucleophilic thiol group of the catalytic cysteine residue.

Key Enzyme Residues (in Caspase-9):

Catalytic Dyad (Cys-His): These residues are central to the catalytic mechanism of all caspases and are the direct target of the aldehyde warhead.

S1 Pocket Residues: Arginine and glutamine residues within the S1 pocket are crucial for recognizing and binding the P1 aspartate of the inhibitor through electrostatic interactions and hydrogen bonds.

S4 Pocket Residues: The S4 subsite of caspase-9 is rendered hydrophobic by residues such as Isoleucine, Tyrosine, and Tryptophan, which are expected to interact favorably with the P4 leucine of the inhibitor. umass.edu

Studies on other caspases have shown that mutations in the residues lining these pockets can significantly impact inhibitor binding and enzyme activity, underscoring their importance in the specific recognition of tetrapeptide inhibitors. nih.gov

Methodological Frameworks and Assays Utilizing Ac Leu His Asp Cho

Fluorometric and Colorimetric Caspase Activity Assays with Ac-Leu-Glu-His-Asp-pNA and Ac-Leu-Glu-His-Asp-AFC Substrates

The most direct method for assessing the inhibitory effect of Ac-LEHD-CHO on its target is through in vitro caspase activity assays. These assays rely on synthetic tetrapeptide substrates that mimic the caspase-9 cleavage sequence, LEHD, conjugated to a reporter molecule. When cleaved by active caspase-9, the reporter is released, generating a detectable signal. Ac-LEHD-CHO is often used in these assays as a specific inhibitor to confirm that the observed activity is indeed from caspase-9 or related proteases. sigmaaldrich.com

The two most common types of substrates are:

Ac-Leu-Glu-His-Asp-pNA (Ac-LEHD-pNA): This is a colorimetric substrate. tebubio.com The cleavage of this substrate by caspase-9 releases the chromophore p-nitroaniline (pNA). cephamls.comcephamls.com Free pNA has a strong absorbance at a wavelength of 405 nm, which can be quantified using a spectrophotometer or a microplate reader. sigmaaldrich.comelabscience.com The increase in absorbance is directly proportional to the enzymatic activity of caspase-9.

Ac-Leu-Glu-His-Asp-AFC (Ac-LEHD-AFC): This is a fluorometric substrate. cephamls.com It is conjugated to the fluorophore 7-amino-4-trifluoromethyl coumarin (B35378) (AFC). The intact substrate emits blue light (λmax ≈ 400 nm). cephamls.comabcam.com Upon cleavage by caspase-9, the free AFC molecule is released and emits a yellow-green fluorescence (λmax ≈ 505 nm) when excited at ~400 nm. cephamls.combiopioneer.com.tw This shift in fluorescence can be measured with a fluorometer, offering higher sensitivity compared to colorimetric methods.

These assays are fundamental for determining the inhibitory kinetics of compounds like Ac-LEHD-CHO, allowing for the calculation of parameters such as the IC₅₀ (half-maximal inhibitory concentration) or the Kᵢ (inhibition constant). However, it is noteworthy that some studies have shown cross-reactivity. For instance, in Chinese hamster ovary (CHO) cells, Ac-LEHD-CHO was found to be an equally efficient inhibitor of caspase-8, highlighting the importance of validating inhibitor specificity within the experimental system being used. nih.gov

| Assay Type | Substrate | Reporter Group | Detection Principle | Wavelength | Key Features |

| Colorimetric | Ac-Leu-Glu-His-Asp-pNA | p-Nitroaniline (pNA) | Measurement of light absorbance by the released chromophore. cephamls.com | 405 nm elabscience.com | Simple, convenient, suitable for spectrophotometers and plate readers. sigmaaldrich.com |

| Fluorometric | Ac-Leu-Glu-His-Asp-AFC | 7-Amino-4-trifluoromethyl coumarin (AFC) | Measurement of fluorescence emitted by the released fluorophore. cephamls.com | Ex: ~400 nmEm: ~505 nm abcam.com | High sensitivity, suitable for detecting low levels of caspase activity. biopioneer.com.tw |

Cellular Apoptosis Detection Techniques

To validate the biological effect of Ac-LEHD-CHO in a cellular context, researchers employ a range of techniques to detect and quantify apoptosis. By pretreating cells with Ac-LEHD-CHO before inducing apoptosis, these methods can demonstrate the inhibitor's ability to block the apoptotic pathway initiated by caspase-9.

Morphological Analysis: One of the simplest methods is the direct observation of cellular morphology using phase-contrast microscopy. Apoptotic cells typically exhibit distinct features such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.gov Studies have shown that pretreatment of rat cortical neurons with Ac-LEHD-CHO can prevent these morphological changes induced by amyloid-β protein, indicating a neuroprotective effect through the inhibition of apoptosis. researchgate.net

DNA Fragmentation Assays: A hallmark of late-stage apoptosis is the cleavage of nuclear DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. wikipedia.org This fragmentation can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel following electrophoresis. abcam.com The enzyme responsible for this fragmentation, Caspase-Activated DNase (CAD), is activated downstream of caspase-9 and caspase-3. wikipedia.org Therefore, the inhibition of caspase-9 by Ac-LEHD-CHO is expected to prevent this DNA laddering.

TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a highly sensitive method for detecting the DNA fragmentation characteristic of apoptosis at the single-cell level. nih.govmdpi.com The assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. nih.govyoutube.com These labeled nucleotides can be fluorescent, allowing for visualization by fluorescence microscopy or quantification by flow cytometry. aatbio.com A reduction in the TUNEL-positive cell population after treatment with Ac-LEHD-CHO would indicate successful inhibition of the apoptotic cascade.

| Technique | Principle | Typical Observation | Stage of Apoptosis |

| Morphological Analysis | Microscopic observation of cell shape and integrity. researchgate.net | Cell shrinkage, membrane blebbing, apoptotic bodies. nih.gov | Mid-to-Late |

| DNA Fragmentation Assay | Agarose gel electrophoresis of extracted DNA. abcam.com | "Ladder" pattern of DNA fragments in ~180 bp multiples. wikipedia.org | Late |

| TUNEL Staining | Enzymatic labeling of DNA strand breaks. nih.gov | Increased fluorescence in apoptotic nuclei. aatbio.com | Late |

| Flow Cytometry (Sub-G1) | Quantification of cells with fractional DNA content. ucl.ac.uk | Appearance of a "sub-G1" peak on a DNA histogram. researchgate.net | Late |

Biochemical Assays for Protein Expression and Activation

To investigate the molecular events upstream and downstream of caspase-9, biochemical assays are essential. Western blotting is the most common technique used in this context to detect specific proteins and their activation states.

Western Blot for Cleaved Caspases: Caspases are synthesized as inactive zymogens (procaspases) and are activated by proteolytic cleavage. cephamls.com This cleavage generates smaller, active subunits. Western blotting using antibodies that specifically recognize either the pro-form or the cleaved, active form of a caspase can reveal its activation status. In studies involving Ac-LEHD-CHO, researchers can demonstrate its efficacy by showing a reduction in the cleaved (active) form of caspase-9. researchgate.net Furthermore, since caspase-9 activates downstream executioner caspases like caspase-3, Western blots can also be used to show that Ac-LEHD-CHO treatment prevents the cleavage of procaspase-3 into its active fragments. researchgate.netnih.gov Similarly, the cleavage of other downstream substrates, such as Poly (ADP-ribose) polymerase (PARP), can be monitored to confirm the interruption of the apoptotic signaling cascade. nih.gov

Cell Permeability Studies and Delivery Strategies for Ac-LEHD-CHO Derivatives

A significant challenge for peptide-based inhibitors like Ac-LEHD-CHO is their ability to cross the cell membrane to reach their cytosolic target, caspase-9. nih.gov The inherent properties of peptides, such as their size and low lipid solubility, often result in poor cell permeability. nih.gov

Cell Permeability Studies: Assessing the cell permeability of Ac-LEHD-CHO and its derivatives is crucial for interpreting results from cellular assays. While direct studies on Ac-LEHD-CHO permeability are not widely published, general high-throughput cell-based assays can be employed. These often involve conjugating the peptide to a reporter molecule and measuring its intracellular accumulation. nih.gov Such studies help in understanding whether the inhibitor can effectively enter cells on its own or if it requires a delivery vehicle.

Delivery Strategies: To overcome poor permeability, various strategies have been developed for intracellular delivery of peptide-based therapeutics and research tools. nih.gov While not specifically detailed for Ac-LEHD-CHO in the available literature, common approaches for similar molecules include:

Peptide Transduction Domains (PTDs): Fusing the inhibitor to a cell-penetrating peptide (CPP), a short, often positively charged sequence that can facilitate translocation across the plasma membrane. nih.gov

Formulation-based Approaches: Encapsulating the peptide inhibitor within liposomes or nanoparticles to aid cellular uptake.

Structural Modifications: Altering the peptide backbone to create peptidomimetics, such as peptoids (oligo-N-substituted glycines), which can exhibit improved pharmacokinetic properties, including enhanced cell permeability. nih.gov

These strategies are critical for translating the potent in vitro inhibitory activity of Ac-LEHD-CHO into effective modulation of apoptosis within living cells and organisms. rndsystems.com

Future Research Directions and Potential Impact

Rational Design of Next-Generation Caspase-9 Inhibitors based on Ac-Leu-Glu-His-Asp-CHO Scaffold

The peptide sequence "LEHD" is preferentially recognized by caspase-9, making the Ac-LEHD-CHO structure an excellent scaffold for designing more potent and selective inhibitors. mblbio.com Rational design strategies aim to modify this scaffold to improve its pharmacological properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical modifications affect inhibitory activity. nih.govresearchgate.net

Future design efforts will likely focus on several key areas:

Modification of the P1 Aspartate: The aldehyde group at the C-terminus of the aspartate residue is key to the inhibitory mechanism, forming a reversible covalent bond with the active site cysteine of caspase-9. Exploring alternative warheads to the aldehyde, such as fluoromethyl ketones (FMK), could lead to irreversible inhibitors with different kinetic profiles. mblbio.comrndsystems.com

Amino Acid Substitutions: Systematically replacing the leucine, glutamic acid, and histidine residues can elucidate their specific contributions to binding affinity and selectivity. creative-bioarray.com For instance, computational docking studies can predict how changes in side-chain chemistry will alter interactions with the enzyme's subsites. nih.govresearchgate.net

Non-Peptidic Scaffolds: While the peptide backbone provides the initial framework, transitioning to non-peptidic or peptidomimetic scaffolds is a major goal. nih.gov This can improve metabolic stability and cell permeability. Core-hopping strategies, where the central peptide structure is replaced with a different chemical moiety, can be guided by virtual screening and computational modeling to identify novel, potent, and selective inhibitors. nih.gov

| Scaffold Type | Example | Key Feature | Advantage | Disadvantage |

|---|---|---|---|---|

| Peptide Aldehyde | Ac-LEHD-CHO | Reversible covalent inhibition | High specificity based on peptide sequence | Poor in vivo stability and cell permeability |

| Peptide Ketone | Z-LEHD-FMK | Irreversible covalent inhibition | Prolonged duration of action | Potential for off-target effects |

| Non-Peptidomimetic | Various small molecules | Diverse chemical structures | Improved oral bioavailability and stability | May have lower initial specificity |

Exploration of Ac-Leu-Glu-His-Asp-CHO in Novel Biological Contexts beyond Direct Apoptosis Inhibition

Caspase-9 possesses a range of non-apoptotic functions, and Ac-LEHD-CHO is an invaluable tool for dissecting these roles. wikipedia.org The specific inhibition of caspase-9 allows researchers to investigate its involvement in various cellular processes without triggering the full apoptotic cascade.

Emerging areas of investigation for Ac-LEHD-CHO include:

Necroptosis: Caspase-9 has been identified as a regulator of necroptosis, a form of programmed necrosis. frontiersin.orgresearchgate.net It can interact with key necroptotic proteins like RIPK3. Using Ac-LEHD-CHO can help clarify the precise mechanism by which caspase-9 modulates this cell death pathway, which is implicated in inflammatory diseases. researchgate.net

Cellular Differentiation and Maturation: Non-apoptotic caspase-9 activity is involved in the differentiation of various cell types, including skeletal myoblasts and neurons. frontiersin.orgnih.gov Ac-LEHD-CHO can be used to study the role of caspase-9's proteolytic activity in these developmental processes.

Inflammation and Innate Immunity: Caspases are known to be involved in inflammatory signaling. nih.gov While caspase-1 is the prototypical inflammatory caspase, caspase-9 may also play a role in modulating the innate immune response. wikipedia.orgfrontiersin.org Investigating the effects of Ac-LEHD-CHO in models of inflammation could reveal new therapeutic avenues. nih.gov

Neurobiology: Caspase-9 activity has been detected in neurons in the context of neurodegenerative diseases, sometimes in a non-lethal capacity referred to as "abortive apoptosis". nih.gov It is also involved in the normal development of the central nervous system, including corticospinal axon elimination. wikipedia.orgfrontiersin.org Ac-LEHD-CHO is a useful probe to explore these functions and the potential of caspase-9 inhibition in treating neurological disorders. researchgate.net

Advanced Peptide Chemistry for Enhanced Stability and Biodistribution

A significant hurdle for the therapeutic application of peptide-based inhibitors like Ac-LEHD-CHO is their poor in vivo stability and limited ability to cross cell membranes. nih.govresearchgate.net Advanced peptide chemistry offers several strategies to overcome these limitations.

Key strategies for improving the pharmacokinetic properties of Ac-LEHD-CHO include:

Amino Acid Modification: Incorporating unnatural amino acids, such as D-amino acids, can render the peptide resistant to degradation by proteases. mdpi.comnih.gov

Cyclization: Converting the linear peptide into a cyclic structure can enhance stability by making it less susceptible to exopeptidases. creative-bioarray.commdpi.com This can be achieved by forming a bond between the N- and C-termini or between amino acid side chains.

Conjugation:

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and prolonging its half-life in circulation.

Lipidation: Conjugating fatty acids can enhance membrane association and facilitate cellular uptake. creative-bioarray.com

Drug Delivery Systems: Encapsulating Ac-LEHD-CHO in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation, improve its solubility, and potentially target it to specific tissues. mdpi.comnih.gov

| Strategy | Description | Primary Goal | Example Modification |

|---|---|---|---|

| Amino Acid Substitution | Replacing L-amino acids with D-amino acids. | Increase proteolytic stability. nih.gov | L-Leucine → D-Leucine |

| Backbone Cyclization | Forming a cyclic peptide structure. | Enhance resistance to exopeptidases. researchgate.net | Head-to-tail cyclization |

| Polymer Conjugation | Attaching polymers like PEG. | Increase circulatory half-life. | PEG-Ac-LEHD-CHO |

| Lipid Conjugation | Attaching lipid moieties. | Improve membrane permeability. creative-bioarray.com | Palmitoyl-Ac-LEHD-CHO |

| Nanocarrier Encapsulation | Incorporation into nanoparticles or liposomes. | Protect from degradation and improve delivery. nih.gov | Liposomal Ac-LEHD-CHO |

Integration with High-Throughput Screening and Omics Technologies for Systems-Level Understanding

The future of research on Ac-LEHD-CHO and its derivatives will heavily rely on the integration of high-throughput and systems-level approaches.

High-Throughput Screening (HTS): HTS can be used to screen large libraries of compounds to identify novel caspase-9 inhibitors that may not be peptide-based. nih.govnih.gov Assays can be designed to measure caspase-9 activity directly or to assess downstream effects like apoptosis. acs.org The Ac-LEHD-CHO scaffold can serve as a benchmark in these screens. HTS is also valuable for testing the selectivity of new inhibitors against a panel of other caspases and proteases. youtube.com

Omics Technologies:

Proteomics: Can be used to identify the full range of proteins cleaved by caspase-9 in different cellular contexts, both apoptotic and non-apoptotic. Comparing the cleavage patterns in the presence and absence of Ac-LEHD-CHO can provide a comprehensive view of its on-target effects.

Transcriptomics: Analyzing changes in gene expression following treatment with Ac-LEHD-CHO can reveal the broader cellular pathways affected by caspase-9 inhibition. This can help uncover unexpected roles of caspase-9 and potential off-target effects of the inhibitor.

Metabolomics: Studying the metabolic profile of cells treated with Ac-LEHD-CHO can provide insights into how caspase-9 inhibition affects cellular energy and biosynthetic pathways.

By combining these advanced technologies, researchers can move from a single-target view of Ac-LEHD-CHO to a systems-level understanding of its biological impact, paving the way for more sophisticated therapeutic applications and a deeper knowledge of caspase-9 biology.

Q & A

Q. What is the primary biological role of Ac-Leu-Glu-His-Asp-CHO in apoptosis research?

Ac-Leu-Glu-His-Asp-CHO (Ac-LEHD-CHO) is a synthetic tetrapeptide aldehyde that acts as a potent, cell-permeable inhibitor of caspase-9, a key enzyme in the intrinsic apoptosis pathway. To validate its specificity, researchers should:

- Assay Design : Use recombinant caspase-9 and caspase-3/7 in fluorometric assays with DEVD-AMC (for caspase-3/7) and LEHD-AMC (for caspase-9) substrates. Measure inhibition kinetics (IC50) to confirm selectivity .

- Cell-Based Validation : Treat apoptotic cell models (e.g., staurosporine-induced HeLa cells) with Ac-LEHD-CHO and quantify caspase-9 activity via Western blot (cleaved caspase-9) and Annexin V/PI staining .

Q. How is Ac-Leu-Glu-His-Asp-CHO synthesized, and what purity standards are critical for reproducibility?

Synthesis typically follows Fmoc solid-phase peptide synthesis (SPPS):

Resin Activation : Use Wang resin pre-loaded with Fmoc-Asp(CHO)-OH.

Sequential Coupling : Add Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Leu-OH with HBTU/DIPEA activation.

Acetylation : Acetylate the N-terminal Leu with acetic anhydride.

Cleavage and Purification : Use TFA/TIS/H2O (95:2.5:2.5) for cleavage, followed by reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient).

Q. What analytical techniques are recommended for characterizing Ac-Leu-Glu-His-Asp-CHO stability in cell culture media?

- LC-MS/MS : Monitor degradation products under physiological conditions (37°C, pH 7.4) over 24–72 hours.

- Circular Dichroism (CD) : Assess structural integrity in aqueous buffers.

- Bioactivity Retention : Compare caspase-9 inhibition pre- and post-incubation using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Ac-LEHD-CHO’s off-target effects in primary cell models?

Contradictions often arise from cell-type-specific protease expression or variable inhibitor concentrations. To address this:

- Proteome Profiling : Perform activity-based protein profiling (ABPP) with a broad-spectrum serine hydrolase/dipeptidyl peptidase probe (e.g., FP-TAMRA) to identify off-target interactions .

- Dose-Response Analysis : Titrate Ac-LEHD-CHO (1–100 µM) and correlate caspase-9 inhibition with unintended effects (e.g., mitochondrial membrane potential loss via JC-1 staining) .

- Negative Controls : Include caspase-9 knockout cells or inactive analogs (e.g., Ac-LEHD-OH) to isolate specific effects .

Q. What experimental strategies optimize Ac-LEHD-CHO’s efficacy in co-treatment studies with chemotherapeutic agents?

- Sequential Dosing : Pre-treat cells with chemotherapeutics (e.g., cisplatin) for 24 hours before adding Ac-LEHD-CHO to assess synergy in apoptosis suppression.

- Pharmacokinetic Modeling : Use compartmental models to predict intracellular inhibitor concentrations and adjust dosing schedules .

- Combination Index (CI) : Calculate CI values via the Chou-Talalay method to quantify additive, synergistic, or antagonistic effects .

Q. How should researchers design a study to investigate Ac-LEHD-CHO’s role in non-apoptotic pathways (e.g., pyroptosis or necroptosis)?

- Pathway-Specific Inhibitors : Co-administer Ac-LEHD-CHO with necroptosis inhibitors (e.g., necrostatin-1) or pyroptosis blockers (e.g., VX-765).

- Multiplex Cytokine Profiling : Use Luminex assays to measure IL-1β, IL-18, and HMGB1 release, distinguishing apoptosis from inflammatory cell death .

- CRISPR Screens : Knock out caspase-9 or related effectors (e.g., ASC, NLRP3) to isolate pathway crosstalk .

Methodological Frameworks for Data Interpretation

Q. Table 1: Key Parameters for Validating Ac-LEHD-CHO Activity

Q. Table 2: Common Pitfalls in Apoptosis Studies Using Ac-LEHD-CHO

| Pitfall | Mitigation Strategy |

|---|---|

| Batch-to-batch variability | Require COA for purity and MALDI-TOF data |

| Serum-induced degradation | Use serum-free media or stabilize with DMSO |

| Caspase-8 cross-reactivity | Validate with caspase-8 KO models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.